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Abstract
Sirtinol is a cell-permeable small molecule that has been identified as a specific inhibitor of the

NAD+-dependent class III histone deacetylases (HDACs), known as sirtuins. Primarily targeting

SIRT1 and SIRT2, Sirtinol has become a valuable chemical probe for elucidating the diverse

biological roles of these enzymes in cellular processes ranging from gene silencing and DNA

repair to metabolism and cell survival.[1][2][3] Its ability to induce senescence-like growth

arrest, apoptosis, and cell cycle arrest in various cancer cell lines has positioned it as a

compound of interest in oncology research.[1][4][5] This technical guide provides an in-depth

overview of Sirtinol, including its mechanism of action, quantitative inhibitory data, detailed

experimental protocols for its use, and a discussion of its effects on key signaling pathways.

Introduction to Sirtinol
Sirtinol, chemically known as 2-[(2-Hydroxynaphthalen-1-ylmethylene)amino]-N-(1-

phenethyl)benzamide, is a synthetic compound that emerged from a cell-based screen for

inhibitors of the yeast sirtuin, Sir2p.[6][7] It has since been characterized as a dual inhibitor of

human SIRT1 and SIRT2.[8][9][10] Unlike pan-HDAC inhibitors, Sirtinol does not affect class I

and class II HDACs, highlighting its selectivity for the sirtuin family.[8][9] This specificity makes

it a powerful tool for dissecting the distinct functions of sirtuins in complex biological systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b612090?utm_src=pdf-interest
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355247/
https://www.mdpi.com/1420-3049/29/5/1185
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384657/
https://www.spandidos-publications.com/10.3892/ijo.2012.1534
https://pmc.ncbi.nlm.nih.gov/articles/PMC4144300/
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467333/
https://www.caymanchem.com/product/10523/sirtinol
https://www.selleckchem.com/products/sirtinol.html
https://www.cellsignal.com/products/activators-inhibitors/sirtinol/68040
https://www.selleckchem.com/Sir2-like-Family.html
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.selleckchem.com/products/sirtinol.html
https://www.cellsignal.com/products/activators-inhibitors/sirtinol/68040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recent studies have also revealed that Sirtinol can act as an intracellular iron chelator, a

property that may contribute to its overall biological activity and should be considered when

interpreting experimental results.[2][11]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Sirtinol is provided in the table

below.

Property Value Reference

Molecular Formula C₂₆H₂₂N₂O₂ [7][9][12]

Molecular Weight 394.47 g/mol [8][9][12]

CAS Number 410536-97-9 [7][9][12]

Appearance Crystalline solid [7]

Purity >97% [8]

Solubility

Soluble in DMSO (up to 35

mg/mL) and ethanol (10

mg/mL).

[9]

Storage

Store lyophilized powder at

-20°C, desiccated. In solution

(DMSO), store at -20°C and

use within one month to

prevent loss of potency.

[9]

Quantitative Inhibitory Data
Sirtinol exhibits inhibitory activity against sirtuins from different species. The half-maximal

inhibitory concentrations (IC₅₀) are summarized in the tables below.

Table 3.1: In Vitro Inhibitory Activity of Sirtinol against
Sirtuins
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Sirtuin Target IC₅₀ (μM) Assay Conditions Reference

Human SIRT1 131 Cell-free assay [8][9][10]

Human SIRT2 38 Cell-free assay [8][9][10]

Yeast Sir2p 68 In vitro [8][9]

Table 3.2: Anti-proliferative Activity of Sirtinol in Human
Cancer Cell Lines

Cell Line Cancer Type
IC₅₀ (μM) at
24h

IC₅₀ (μM) at
48h

Reference

MCF-7 Breast Cancer 48.6 43.5 [4][13]

H1299
Non-small cell

lung cancer
Not specified

Not specified, but

antigrowth

effects observed

at 20 and 50 µM

[5]

Mechanism of Action and Cellular Effects
Sirtinol exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading

to the hyperacetylation of their downstream targets. This altered acetylation status triggers a

cascade of cellular events, including:

Induction of Apoptosis: Sirtinol treatment has been shown to induce apoptosis in various

cancer cell lines.[4][5] This is mediated, in part, by the increased acetylation and activation of

the tumor suppressor protein p53.[4] Activated p53 can then upregulate the expression of

pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to

the release of cytochrome c from the mitochondria and subsequent caspase activation.[4]

[13]

Cell Cycle Arrest: Sirtinol can cause cell cycle arrest, particularly in the G1 phase.[4][13]

This effect is also linked to the activation of p53, which can transcriptionally activate the

cyclin-dependent kinase inhibitor p21.
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Induction of Autophagy: In some cellular contexts, such as in MCF-7 breast cancer cells,

Sirtinol has been observed to induce autophagic cell death, as evidenced by an increase in

the autophagy marker LC3-II.[4][13]

Inhibition of Signaling Pathways: Sirtinol can attenuate the Ras-MAPK signaling pathway,

which is often hyperactivated in cancer.[1] It has also been shown to downregulate the Akt/β-

catenin-Foxo3A axis in non-small cell lung cancer cells.[5]

Iron Chelation: Sirtinol's ability to chelate intracellular iron can contribute to its anti-

proliferative effects, as iron is an essential cofactor for enzymes involved in DNA synthesis.

[2][11]

Signaling Pathways Affected by Sirtinol
The following diagrams illustrate the key signaling pathways modulated by Sirtinol.
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Caption: Sirtinol-induced apoptotic pathway.
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Caption: Modulation of the Akt/β-catenin-Foxo3A axis by Sirtinol.

Experimental Protocols
The following are detailed methodologies for key experiments involving Sirtinol.

Cell Culture and Sirtinol Treatment
Objective: To treat cultured cells with Sirtinol to assess its biological effects.

Materials:

Cell line of interest (e.g., MCF-7, H1299)
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Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum

(FBS) and antibiotics

Sirtinol (lyophilized powder)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Cell culture plates or flasks

Protocol:

Prepare Sirtinol Stock Solution:

Reconstitute lyophilized Sirtinol in DMSO to create a high-concentration stock solution

(e.g., 10 mM).[9] For a 10 mM stock, dissolve 5 mg of Sirtinol in 1.27 mL of DMSO.[9]

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and

store at -20°C.[9]

Cell Seeding:

Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well

plates, 96-well plates) at a density that allows for logarithmic growth during the

experiment. Allow the cells to adhere overnight.

Sirtinol Treatment:

The following day, dilute the Sirtinol stock solution in fresh complete growth medium to

the desired final concentrations (e.g., 10, 20, 50 µM).[5]

Prepare a vehicle control using the same concentration of DMSO as in the highest

Sirtinol concentration group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.cellsignal.com/products/activators-inhibitors/sirtinol/68040
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.cellsignal.com/products/activators-inhibitors/sirtinol/68040
https://www.cellsignal.com/products/activators-inhibitors/sirtinol/68040
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4144300/
https://www.benchchem.com/product/b612090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the old medium from the cells and replace it with the medium containing Sirtinol
or the vehicle control.

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[8]

Start
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Click to download full resolution via product page

Caption: General workflow for Sirtinol treatment of cultured cells.

Apoptosis Assay by Annexin V-FITC and Propidium
Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following Sirtinol
treatment using flow cytometry.

Materials:

Sirtinol-treated and control cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Protocol:

Cell Harvesting:

After Sirtinol treatment, collect the culture medium (containing floating cells).

Wash the adherent cells with PBS and then detach them using trypsin.
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Combine the floating and adherent cells and centrifuge to pellet the cells.

Staining:

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry within one hour of staining.

Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector

(FL2) for PI.

The cell population can be distinguished as follows:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells

Cell Proliferation Assay by Trypan Blue Exclusion
Objective: To determine the effect of Sirtinol on cell proliferation by counting viable cells.

Materials:
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Sirtinol-treated and control cells

Trypan Blue solution (0.4%)

Hemocytometer or an automated cell counter

Protocol:

Cell Harvesting:

Following Sirtinol treatment, detach the cells using trypsin and resuspend them in a

known volume of complete medium.

Staining and Counting:

Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan

Blue solution.

Incubate for 1-2 minutes at room temperature.

Load the mixture onto a hemocytometer.

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

Alternatively, use an automated cell counter for a more rapid and standardized count.

Calculation:

Calculate the total number of viable cells and the percentage of viable cells. Compare the

results between Sirtinol-treated and control groups.

Western Blot Analysis of p53 Acetylation
Objective: To assess the effect of Sirtinol on the acetylation status of p53, a direct target of

SIRT1.

Materials:

Sirtinol-treated and control cells
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Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A,

Nicotinamide)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Protocol:

Protein Extraction:

Wash cells with cold PBS and lyse them in lysis buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:
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Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection:

Apply the ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Strip the membrane and re-probe with antibodies against total p53 and a loading control

(e.g., β-actin) to ensure equal protein loading.

Conclusion
Sirtinol is a well-characterized, cell-permeable inhibitor of SIRT1 and SIRT2 that has proven to

be an invaluable tool in cellular and molecular biology. Its ability to modulate key signaling

pathways involved in cell fate decisions has made it particularly relevant in the context of

cancer research. The quantitative data and detailed experimental protocols provided in this

guide are intended to facilitate its effective use by researchers, scientists, and drug

development professionals. As with any chemical probe, it is crucial to consider its full

pharmacological profile, including potential off-target effects like iron chelation, to ensure the

robust interpretation of experimental findings. Further research into the therapeutic potential of

Sirtinol and its analogs may pave the way for novel strategies in the treatment of diseases with

dysregulated sirtuin activity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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